7-Bromo-1-methylindolin-2-one
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Overview
Description
7-Bromo-1-methylindolin-2-one is a chemical compound belonging to the indolinone family. It is characterized by the presence of a bromine atom at the seventh position and a methyl group at the first position of the indolin-2-one structure.
Mechanism of Action
Target of Action
Indole derivatives, which include 7-bromo-1-methylindolin-2-one, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may have certain bioavailability characteristics .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The compound is known to be stable in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of brominating agent and solvent may also be optimized to reduce costs and improve safety .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted indolinones depending on the nucleophile used.
Oxidation: Products include oxo derivatives of the indolinone structure.
Reduction: Products include alcohol derivatives of the indolinone structure.
Scientific Research Applications
7-Bromo-1-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methylindolin-2-one: Lacks the bromine atom at the seventh position.
7-Chloro-1-methylindolin-2-one: Contains a chlorine atom instead of a bromine atom at the seventh position.
7-Fluoro-1-methylindolin-2-one: Contains a fluorine atom instead of a bromine atom at the seventh position.
Uniqueness
7-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
7-Bromo-1-methylindolin-2-one is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Molecular Formula: C₉H₈BrN₁O
Molecular Weight: 226.07 g/mol
Structure: The compound features a bromine atom at the 7-position and a methyl group at the 1-position of the indolin-2-one structure.
This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanisms include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This activity is similar to that of established inhibitors like methotrexate .
- Anticancer Activity: Indole derivatives, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Biological Activities
The biological activities of this compound are extensive:
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Anticancer Properties:
- Studies indicate that this compound can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) with IC₅₀ values ranging from 0.65 to 7.17 µM.
- It has been noted for its antiproliferative effects against Ewing's sarcoma cells, demonstrating potential as a lead compound for further drug development .
-
Antimicrobial Activity:
- The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gatifloxacin .
- It also shows moderate antifungal activity, making it a candidate for developing new antimicrobial agents.
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Other Pharmacological Effects:
- Anti-inflammatory and Antioxidant Activities: As part of the indole class, this compound may possess anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various diseases.
- Antidiabetic and Antimalarial Activities: Preliminary research suggests possible effects on glucose metabolism and malaria parasite inhibition, although these areas require further investigation.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is a solid at room temperature, indicating stability which may influence its bioavailability. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics comprehensively.
Properties
IUPAC Name |
7-bromo-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCWHCJVADLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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